1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
1-(2-Chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2,3]triazole core, substituted with a 2-chloro-6-fluorobenzyl group and a 4-methoxyphenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O3/c1-27-11-7-5-10(6-8-11)24-17(25)15-16(18(24)26)23(22-21-15)9-12-13(19)3-2-4-14(12)20/h2-8,15-16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDYCTSTZLKMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluorobenzyl chloride and 4-methoxyphenylhydrazine. The key steps in the synthesis may include:
Nucleophilic substitution: The reaction of 2-chloro-6-fluorobenzyl chloride with 4-methoxyphenylhydrazine to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrrolo[3,4-d][1,2,3]triazole core.
Oxidation: The final step involves oxidation to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
- 1-(2-chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole
- 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole
- 1-(2-fluorobenzyl)-4-nitro-1H-pyrazole
Comparison: Compared to these similar compounds, 1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to its specific substitution pattern and the presence of the pyrrolo[3,4-d][1,2,3]triazole core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolo[3,4-d][1,2,3]triazole derivatives. The molecular formula is , indicating the presence of chlorine and fluorine substituents that may influence its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- In vitro studies have shown that triazole derivatives can inhibit the proliferation of various cancer cell lines. A related study indicated that certain triazole derivatives demonstrated cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 to 43.4 μM .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47d | T47D | 27.3 |
Antimicrobial Activity
The antimicrobial properties of pyrrolo[3,4-d][1,2,3]triazole derivatives have also been explored:
- Screening assays have shown that these compounds exhibit potent antibacterial activity against various pathogens. For example, a related triazole compound demonstrated significant antibacterial effects when tested against standard microbial strains .
Enzyme Inhibition
Triazole derivatives are known for their enzyme inhibitory activities:
- The compound's potential as an acetylcholinesterase inhibitor has been highlighted in studies focusing on cognitive enhancement and neuroprotection. Inhibitors in this class have shown promise in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of pyrrolo[3,4-d][1,2,3]triazole derivatives:
- Researchers synthesized several derivatives and evaluated their biological activities against cancer cell lines and for enzyme inhibition. The results indicated a correlation between structural modifications and enhanced biological activity .
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets:
- Anticancer Activity : Compounds may induce apoptosis in cancer cells through the modulation of signal transduction pathways.
- Enzyme Inhibition : The binding affinity to acetylcholinesterase suggests competitive inhibition mechanisms that could lead to increased levels of acetylcholine in synaptic clefts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
